Bcn-peg1-OH refers to a specific chemical compound that is part of a class of materials often used in bioconjugation and drug delivery applications. The name indicates that the compound contains a boron-containing moiety (Bcn) and a polyethylene glycol (PEG) segment, which is terminated with a hydroxyl group (OH).
Bcn-peg1-OH is synthesized through various chemical reactions involving boronic acids, polyethylene glycol derivatives, and hydroxyl functionalization. The source of these components is typically commercial suppliers of fine chemicals or custom synthesis laboratories.
Bcn-peg1-OH can be classified as:
The synthesis of Bcn-peg1-OH generally involves the following steps:
The synthesis may utilize coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the boron moiety and PEG. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing yield and purity.
The molecular structure of Bcn-peg1-OH includes:
The molecular formula can be represented as , where and depend on the specific length of the polyethylene glycol chain used. The exact molecular weight can vary based on the PEG length.
Bcn-peg1-OH can participate in several chemical reactions:
These reactions often require catalysts or specific conditions to proceed efficiently. For instance, palladium-catalyzed cross-coupling reactions are common for boron-containing compounds.
The mechanism of action for Bcn-peg1-OH in biological systems primarily revolves around its ability to form stable conjugates with biomolecules. This is facilitated by:
Studies have shown that PEGylated compounds often exhibit improved pharmacokinetics, leading to prolonged circulation times in vivo.
Bcn-peg1-OH has several scientific uses:
The pursuit of efficient, catalyst-free bioconjugation methodologies has driven the systematic evolution of linker technologies over the past two decades. Initial copper-catalyzed azide-alkyne cycloaddition (CuAAC) systems, while revolutionary in enabling selective bond formation, introduced significant limitations for biological applications. Copper cytotoxicity posed substantial risks for in vivo therapeutic use, while catalyst residues often compromised conjugate stability and pharmacokinetics [6] [9]. This impelled the development of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, leveraging ring strain to achieve comparable reactivity without cytotoxic catalysts. Early cyclooctyne variants, including dibenzocyclooctyne (DBCO) and azadibenzocyclooctyne (ADIBO), demonstrated improved biocompatibility but exhibited suboptimal hydrophilicity and reaction kinetics in physiological environments [4].
The integration of polyethylene glycol (PEG) spacers represented a transformative advancement in cyclooctyne linker design. PEGylation mitigated hydrophobicity-driven aggregation tendencies while enhancing aqueous solubility—critical for maintaining conjugate stability during systemic circulation. Initial PEG-conjugated BCN derivatives featured extended chain lengths (e.g., PEG4-PEG12), which improved solubility but introduced steric bulk that occasionally hindered target engagement. This necessitated a systematic refinement toward shorter, more rigid spacers, culminating in the development of BCN-PEG1-OH. Its singular ethylene oxide unit optimally balances spatial proximity requirements with sufficient polarity to maintain solubility, addressing a critical design challenge in early SPAAC linkers for antibody-drug conjugate (ADC) applications [1] [5] [8].
Table 1: Evolution of Cyclooctyne Linker Architectures for ADC Applications
| Generation | Exemplary Structures | Reaction Rate (k₂, M⁻¹s⁻¹) | Key ADC Limitations |
|---|---|---|---|
| First-Generation | DIBO, ADIBO | 0.1-0.3 | Hydrophobicity-induced aggregation |
| Intermediate PEGylated | BCN-PEG4-acid, DBCO-PEG4-NHS | 0.4-0.8 | Steric hindrance of antigen binding sites |
| Modern Minimalist | BCN-PEG1-OH | 0.5-1.2 | Optimized balance of reactivity & accessibility |
BCN-PEG1-OH (C₁₂H₂₀O₃, MW 212.28) represents the crystallized outcome of iterative optimization in bioorthogonal linker chemistry. Its molecular architecture comprises three functionally critical domains: 1) The bicyclo[6.1.0]nonyne (BCN) core, providing approximately 19 kcal/mol ring strain energy that drives spontaneous cycloaddition with azides; 2) A monoethylene glycol (PEG1) spacer that imparts essential hydrophilicity without excessive molecular flexibility; and 3) A terminal hydroxyl group enabling versatile secondary derivatization via esterification, etherification, or carbamate formation. This precise configuration yields exceptional aqueous solubility (>50 mM in PBS) while maintaining a compact molecular footprint (approximately 10Å spacer length)—properties that collectively address historical limitations of longer-chain BCN-PEGₙ analogues [4] [7] [10].
The compound's kinetic profile establishes its supremacy in bioconjugation efficiency. BCN-PEG1-OH exhibits a second-order rate constant (k₂) of 0.5-1.2 M⁻¹s⁻¹ when reacting with small-molecule azides in physiological buffers, outperforming many bulkier cyclooctynes in confined biological milieus. This kinetic advantage stems from reduced steric encumbrance around the reactive alkyne, facilitating faster diffusion-limited encounters with azide-tagged biomolecules. Critically, the reaction proceeds with strict bioorthogonality, showing negligible cross-reactivity with endogenous functional groups (e.g., thiols, amines, carboxyls) even in complex biological matrices like serum or cell lysates. Synthetic routes typically commence from exo-BCN-OH (CAS 1263291-41-3), employing Williamson ether synthesis or Mitsunobu reactions to install the ethylene glycol-hydroxyl unit with high stereocontrol and minimal diol byproducts [4] [7] [10].
Table 2: Comparative Reaction Kinetics of BCN-PEG1-OH Against Prominent Cyclooctynes
| Cyclooctyne Reagent | Structure | k₂ (M⁻¹s⁻¹) | Solubility in H₂O (mM) | Primary Bioconjugation Utility |
|---|---|---|---|---|
| BCN-OH | No PEG spacer | 0.3-0.6 | <5 | Lipid membrane labeling |
| BCN-PEG1-OH | Compact PEG1 spacer | 0.5-1.2 | >50 | ADC assembly, protein ligation |
| BCN-PEG3-acid | Intermediate spacer | 0.8-1.5 | >100 | Peptide cyclization |
| DBCO-PEG4-NHS | Extended hydrophilic | 0.2-0.4 | >100 | Surface functionalization |
Within the structurally diverse BCN-PEG-X chemical lineage, BCN-PEG1-OH occupies a distinct niche defined by its minimal steric impact and versatile hydroxyl functionality. Its molecular weight (212.28 g/mol) positions it at the lower extreme of the PEG-conjugated BCN spectrum, contrasting sharply with larger derivatives like BCN-PEG12-acid (MW 793.94 g/mol) or Bis-PEG23-BCN (MW 1425.75 g/mol). This compactness translates directly to higher molar incorporation efficiency in conjugate synthesis, enabling higher drug-to-antibody ratios (DAR) without inducing antibody aggregation—a persistent challenge with bulkier linkers [1] [4] [5].
Functional group variation across the family tailors reagents for specific bioconjugation scenarios. While BCN-PEG1-Br (CAS 2740005-14-3) serves as an alkylating agent for nucleophilic displacement reactions and BCN-PEG4-acid enables carbodiimide-mediated amidation, the hydroxyl group in BCN-PEG1-OH provides orthogonal reactivity. It readily undergoes activation as a mesylate or tosylate (see BCN-PEG1-OTs), or serves as a nucleophile in carbonate/carbamate formations. Crucially, unlike carboxylate-terminated analogues (e.g., BCN-PEGₙ-acid), the hydroxyl group imposes no charge at physiological pH, reducing non-specific electrostatic interactions with biomolecules—a decisive advantage for in vivo applications requiring prolonged circulation [2] [4] [8].
Application landscapes further differentiate family members. BCN-PEG1-Val-Cit-PABC-OH incorporates protease-cleavable valine-citrulline motifs and self-immolative p-aminobenzylcarbamate spacers specifically for cytotoxic payload delivery in ADCs. In contrast, BCN-PEG1-OH serves broader roles: 1) Protein surface engineering via tyrosine O-alkylation or serine esterification; 2) Hydrogel crosslinking through reaction with bis-azides; and 3) Small-molecule prodrug assembly where steric minimization is paramount. Its unparalleled balance between hydrophilic modification (via PEG1) and molecular compactness renders it uniquely suitable for conjugates requiring minimal perturbation of biological function [1] [5] [8].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1